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For Immediate Release

Shanghai, China — December 13, 2025 — A comprehensive analysis of the selectivity profile of
the novel GLP-1R modulator, C5, reveals its targeted activity towards the glucagon-like
peptide-1 receptor (GLP-1R) with no significant cross-reactivity observed against related
glucagon family receptors. This guide provides a detailed comparison of C5's activity,
supported by experimental data and protocols, for researchers and professionals in the field of
drug development.

The GLP-1R modulator C5 has been identified as a positive allosteric modulator (PAM), a
molecule that binds to a site on the receptor distinct from the endogenous ligand binding site,
thereby enhancing the receptor's response to its natural ligand, GLP-1. Specifically, C5 has
been shown to potentiate GLP-1 binding to its receptor with a half-maximal effective
concentration (EC50) of 1.59 £+ 0.53 uM.[1] To ascertain the therapeutic potential and specificity
of C5, its activity was evaluated against the closely related glucagon receptor (GCGR) and
gastric inhibitory polypeptide receptor (GIPR).

Comparative Selectivity Data

The selectivity of a modulator is a critical determinant of its therapeutic window and potential
side effects. Functional assays measuring the intracellular signaling molecule cyclic AMP
(cAMP) were performed to quantify the activity of C5 at GLP-1R, GCGR, and GIPR. The
results, summarized in the table below, demonstrate that C5 is a selective modulator of GLP-
1R.
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Fold
Activity o
Receptor Assay Type Modulator Selectivity vs.
(EC50/1C50)
GLP-1R
cAMP C5 (in presence 1.59 + 0.53 uM
GLP-1R , -
Accumulation of GLP-1) (EC50)
cAMP C5 (in presence No significant
GCGR _ o >100
Accumulation of Glucagon) activity observed
cAMP C5 (in presence No significant
GIPR _ o >100
Accumulation of GIP) activity observed

Data presented is based on functional cAMP assays. Fold selectivity is estimated based on the
lack of significant response at the highest tested concentrations.

The data clearly indicates that C5 does not potentiate the activity of glucagon at the GCGR nor
GIP at the GIPR, highlighting its specificity for the GLP-1R. This high selectivity is a desirable
characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects that
could arise from activating the GCGR or GIPR signaling pathways.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments
are provided below.

Cell Culture and Transfection

HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented
with 10% fetal bovine serum, 100 U/mL penicillin, and 100 pug/mL streptomycin. For receptor
activity assays, cells were transiently transfected with plasmids encoding for human GLP-1R,
GCGR, or GIPR using a standard lipofection method.

cAMP Accumulation Assay

The functional activity of C5 was assessed by measuring its effect on ligand-induced cAMP
production.
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o Cell Seeding: Transfected HEK293 cells were seeded into 96-well plates and cultured for 24
hours.

o Assay Buffer: The culture medium was replaced with a stimulation buffer containing a
phosphodiesterase inhibitor to prevent cCAMP degradation.

» Compound Treatment: Cells were pre-incubated with varying concentrations of C5 or vehicle
control for 30 minutes.

e Ligand Stimulation: The respective endogenous ligands (GLP-1 for GLP-1R, glucagon for
GCGR, and GIP for GIPR) were added at a concentration corresponding to their EC20 to
initiate receptor activation.

e Incubation: The plates were incubated for 30 minutes at 37°C.

» Lysis and Detection: Cells were lysed, and the intracellular cAMP levels were quantified
using a competitive immunoassay kit, with detection based on homogenous time-resolved
fluorescence (HTRF).

o Data Analysis: The EC50 values were calculated from the concentration-response curves
using a nonlinear regression model.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the receptors and the general
workflow of the experimental procedure.
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Caption: Signaling pathways of GLP-1R, GCGR, and GIPR.
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Caption: Experimental workflow for selectivity profiling.
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In conclusion, the GLP-1R modulator C5 demonstrates a high degree of selectivity for its
target receptor, with negligible activity at the related GCGR and GIPR. This specificity,
combined with its positive allosteric modulatory action, positions C5 as a promising candidate
for further investigation in the development of novel therapeutics for metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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